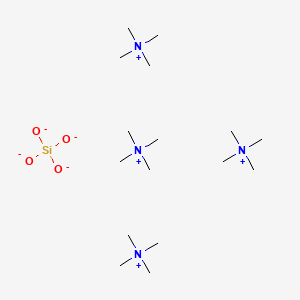
Tetracaine N-Oxide
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Tetracaine N-Oxide, also known as TetracaineN-Oxide or 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide, primarily targets sodium ion channels . These channels play a crucial role in the initiation and conduction of neuronal impulses .
Mode of Action
This compound is an ester-type anesthetic that produces local anesthesia by blocking the sodium ion channels . This blockage inhibits the initiation and conduction of neuronal impulses, leading to a loss of sensation in the applied area .
Biochemical Pathways
This compound affects the biochemical pathway involving the translational initiation of proteins . At certain concentrations, it can inhibit translation initiation and induce the formation of processing bodies (P-bodies), which are involved in mRNA decay .
Pharmacokinetics
It is known that the rate of systemic absorption of local anesthetics like this compound is proportionate to the vascularity of the site of injection . Ester local anesthetics are predominantly metabolized by pseudocholinesterase .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By blocking sodium ion channels, it prevents the propagation of nerve impulses, leading to a temporary loss of sensation in the applied area . At higher concentrations, it can also inhibit growth and induce cell lysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory effects on translation initiation and cell lysis are concentration-dependent . Furthermore, the cationic amphiphilic structure of this compound suggests that it may interact with membrane lipids, potentially affecting its action .
Biochemische Analyse
Biochemical Properties
It is known that Tetracaine, a related compound, acts on the central nervous system, cardiovascular system, neuromuscular junctions, and ganglion synapse . It would be interesting to investigate whether Tetracaine N-Oxide shares these interactions.
Cellular Effects
Tetracaine has been shown to inhibit growth, translation initiation, and actin polarization in yeast cells . It would be worthwhile to investigate if this compound has similar effects on cells.
Molecular Mechanism
Tetracaine is known to produce local anesthesia by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses
Temporal Effects in Laboratory Settings
Tetracaine has been shown to rapidly inhibit translation initiation and lyse cells at a concentration of 10 mM, whereas at 2.5 mM, it slowly induces inhibition without lysis
Dosage Effects in Animal Models
Tetracaine has been used topically in the eye at concentrations of 1% solution in large animals
Metabolic Pathways
Tetracaine is known to be rapidly metabolized by plasma esterases
Transport and Distribution
Tetracaine is known to be widely distributed in the body, crosses the placenta, and is metabolized in the liver and in the plasma by non-specific cholinesterases
Subcellular Localization
Tetracaine has been shown to inhibit translation initiation with processing body formation at both concentrations but acts via the Gcn2-eIF2α system only at the higher concentration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracaine N-Oxide can be synthesized through the oxidation of tetracaine. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These reactions typically occur under mild conditions and yield high amounts of the desired N-oxide product.
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracaine N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of tetracaine to this compound.
Reduction: Potential reduction back to tetracaine under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, sodium perborate in acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: this compound.
Reduction: Tetracaine.
Substitution: Various substituted benzoate esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetracaine N-Oxide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracaine: The parent compound, known for its use as a local anesthetic.
Lidocaine: Another local anesthetic with a similar mechanism of action.
Procaine: A local anesthetic with a shorter duration of action compared to tetracaine.
Uniqueness
Tetracaine N-Oxide is unique due to its N-oxide functional group, which may confer different chemical and pharmacological properties compared to its parent compound, tetracaine. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)20-12-11-17(2,3)19/h6-9,16H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCNHTQKPJXAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)
![[4-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B3179420.png)




![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)

![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)


